Bicyclo[5.2.0]nonan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[520]nonan-8-one is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[5.2.0]nonan-8-one can be achieved through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly effective for constructing the bicyclo[3.3.1]nonan-9-one cores, which are structurally similar to this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in laboratory settings using the aforementioned synthetic routes, which can be scaled up for industrial applications if needed.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[5.2.0]nonan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones and carboxylic acids, while reduction reactions typically produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo[5.2.0]nonan-8-one has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, derivatives of this compound are used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of Bicyclo[5.2.0]nonan-8-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on the exact molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Bicyclo[5.2.0]nonan-8-one include bicyclo[3.3.1]nonane and its derivatives, such as bicyclo[3.3.1]nonan-9-one . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility as an intermediate in organic synthesis highlight its importance in the field of chemistry.
Eigenschaften
CAS-Nummer |
65811-21-4 |
---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
bicyclo[5.2.0]nonan-8-one |
InChI |
InChI=1S/C9H14O/c10-9-6-7-4-2-1-3-5-8(7)9/h7-8H,1-6H2 |
InChI-Schlüssel |
PUBNEQJXUOCEBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC(=O)C2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.